2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide
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Overview
Description
2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound characterized by the presence of nitro groups at the 2 and 4 positions on the benzene ring, and an amide linkage to a phenyl group substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide typically involves the nitration of a suitable precursor followed by amide formation. One common method involves the nitration of chlorobenzene to form 2,4-dinitrochlorobenzene, which is then reacted with an appropriate amine to form the desired amide. The reaction conditions often include the use of strong acids like sulfuric acid and controlled temperatures to ensure the selective nitration at the 2 and 4 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to handle the exothermic nature of the nitration reaction. The use of automated systems for temperature and pH control is crucial to maintain the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 2,4-diamino-N-[2-(propan-2-yl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-dinitrobenzoic acid and 2-(propan-2-yl)aniline.
Scientific Research Applications
2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The amide linkage allows the compound to form hydrogen bonds and other interactions with its targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
2,4-dinitrobenzoic acid: Used in organic synthesis and as a standard in analytical chemistry.
2,4-dinitroaniline: Employed in the production of dyes and pigments.
Uniqueness
2,4-dinitro-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of both nitro groups and an amide linkage, which confer distinct chemical reactivity and biological activity. Its isopropyl-substituted phenyl group further differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and applications in various fields.
Properties
Molecular Formula |
C16H15N3O5 |
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Molecular Weight |
329.31 g/mol |
IUPAC Name |
2,4-dinitro-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H15N3O5/c1-10(2)12-5-3-4-6-14(12)17-16(20)13-8-7-11(18(21)22)9-15(13)19(23)24/h3-10H,1-2H3,(H,17,20) |
InChI Key |
COCRBMFRZMLVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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